molecular formula C7H6BrN5 B12430189 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3

Cat. No.: B12430189
M. Wt: 243.08 g/mol
InChI Key: JANKGNBDRWYWSN-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 typically involves the reaction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine with formaldehyde. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily used as an intermediate in the synthesis of Tedizolid-d3, an antibacterial drug. Its applications extend to:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Integral in the development of antibacterial drugs.

    Industry: Used in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily related to its role as an intermediate in the synthesis of Tedizolid-d3. Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. The molecular targets include the bacterial ribosome, where it binds and prevents the formation of functional proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2H-tetrazol-5-yl)pyridine: Similar structure but lacks the deuterium atoms.

    2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another structural isomer with similar properties.

Uniqueness

The uniqueness of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

243.08 g/mol

IUPAC Name

5-bromo-2-[2-(trideuteriomethyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3/i1D3

InChI Key

JANKGNBDRWYWSN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)Br

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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